molecular formula C14H12O5 B6109382 3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- CAS No. 1114596-55-2

3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo-

Cat. No.: B6109382
CAS No.: 1114596-55-2
M. Wt: 260.24 g/mol
InChI Key: FSHLEQMJAXCRJV-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the furan and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The furan and carboxylic acid groups enhance its binding affinity and specificity, leading to various biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: A methylated derivative with different reactivity.

    Furancarboxylic acid: A related compound with a furan ring and carboxylic acid group.

Uniqueness

3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-(furan-2-yl)-2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-7-12(14(16)17)13-9(15)5-8(6-11(13)19-7)10-3-2-4-18-10/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHLEQMJAXCRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CC(CC2=O)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138705
Record name 3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114596-55-2
Record name 3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114596-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzofurancarboxylic acid, 6-(2-furanyl)-4,5,6,7-tetrahydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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